N-((1-isopropylpiperidin-4-yl)methyl)-4-propylbenzenesulfonamide
Description
N-((1-isopropylpiperidin-4-yl)methyl)-4-propylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It features a piperidine ring substituted with an isopropyl group and a benzenesulfonamide moiety
Properties
IUPAC Name |
N-[(1-propan-2-ylpiperidin-4-yl)methyl]-4-propylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2S/c1-4-5-16-6-8-18(9-7-16)23(21,22)19-14-17-10-12-20(13-11-17)15(2)3/h6-9,15,17,19H,4-5,10-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXZISWMMUEGBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-isopropylpiperidin-4-yl)methyl)-4-propylbenzenesulfonamide typically involves the reaction of 4-propylbenzenesulfonyl chloride with N-((1-isopropylpiperidin-4-yl)methyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-((1-isopropylpiperidin-4-yl)methyl)-4-propylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the piperidine ring or the benzenesulfonamide moiety.
Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.
Substitution: Substituted sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-((1-isopropylpiperidin-4-yl)methyl)-4-propylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1-isopropylpiperidin-4-yl)methyl)-4-propylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to physiological effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide
- N-((1-isopropylpiperidin-4-yl)methyl)-4-methylbenzenesulfonamide
- N-((1-isopropylpiperidin-4-yl)methyl)-4-ethylbenzenesulfonamide
Uniqueness
N-((1-isopropylpiperidin-4-yl)methyl)-4-propylbenzenesulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group on the benzenesulfonamide moiety may enhance its lipophilicity and potentially improve its pharmacokinetic properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
